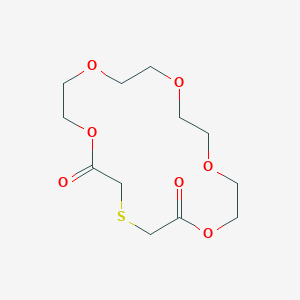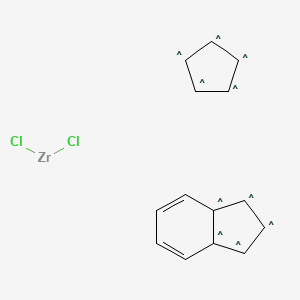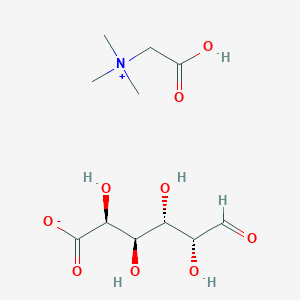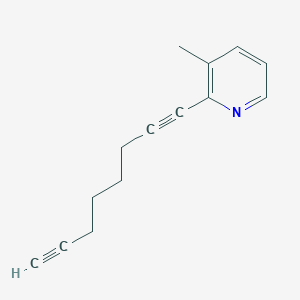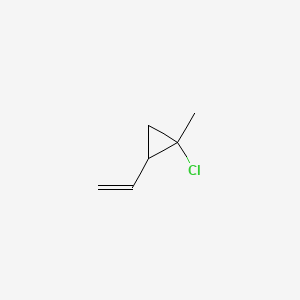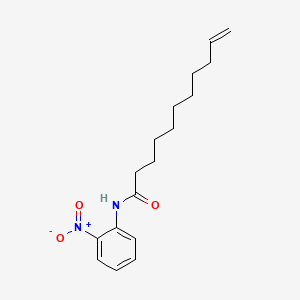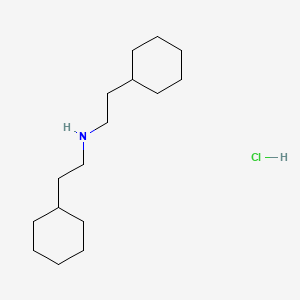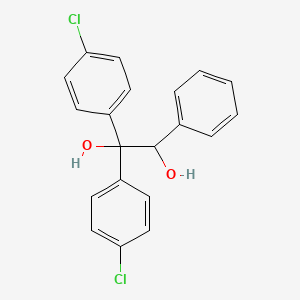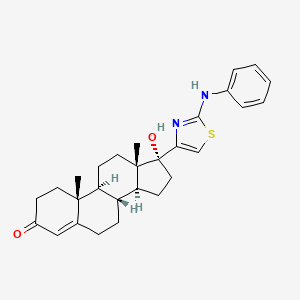
17-beta-(2-Anilino-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
17-beta-(2-Anilino-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one is a synthetic steroidal compound. It is characterized by the presence of an anilino-thiazolyl group attached to the steroid backbone. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 17-beta-(2-Anilino-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable aniline derivative with a thioamide under acidic conditions.
Attachment to the Steroid Backbone: The synthesized thiazole is then attached to the steroid backbone through a series of reactions, including halogenation and nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This includes the use of advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
17-beta-(2-Anilino-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 17-alpha position can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the steroid backbone or the thiazole ring.
Substitution: The anilino group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired modification.
Major Products Formed
The major products formed from these reactions include modified steroids with altered functional groups, which can have different biological activities and properties.
科学的研究の応用
Chemistry
In chemistry, 17-beta-(2-Anilino-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one is used as a precursor for the synthesis of other steroidal compounds. It serves as a model compound for studying the reactivity of steroidal thiazoles.
Biology
In biological research, this compound is studied for its potential effects on cellular processes. It may interact with various enzymes and receptors, influencing cell signaling pathways.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may have anti-inflammatory, anti-cancer, or hormone-modulating effects.
Industry
In the industrial sector, this compound can be used in the development of pharmaceuticals and other biologically active substances. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules.
作用機序
The mechanism of action of 17-beta-(2-Anilino-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one involves its interaction with specific molecular targets, such as steroid receptors or enzymes. The anilino-thiazolyl group may enhance its binding affinity and specificity, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 17-beta-(2-Anilino-4-thiazolyl)-17-alpha-hydroxyandrost-4-en-3-one
- Androst-4-ene-3,11-dione, 17-beta-(2-anilino-4-thiazolyl)-17-alpha-hydroxy-
- (8S,9S,10R,13S,14S,17S)-17-[2-(Anilino)-1,3-thiazol-4-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Uniqueness
This compound is unique due to the specific positioning of the anilino-thiazolyl group and the hydroxyl group at the 17-alpha position. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various research and industrial applications.
特性
CAS番号 |
96274-83-8 |
|---|---|
分子式 |
C28H34N2O2S |
分子量 |
462.6 g/mol |
IUPAC名 |
(8R,9S,10R,13S,14S,17R)-17-(2-anilino-1,3-thiazol-4-yl)-17-hydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C28H34N2O2S/c1-26-13-10-20(31)16-18(26)8-9-21-22(26)11-14-27(2)23(21)12-15-28(27,32)24-17-33-25(30-24)29-19-6-4-3-5-7-19/h3-7,16-17,21-23,32H,8-15H2,1-2H3,(H,29,30)/t21-,22+,23+,26+,27+,28+/m1/s1 |
InChIキー |
RFJZAJJEWHQQOL-FPDMQFDYSA-N |
異性体SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C5=CSC(=N5)NC6=CC=CC=C6)O)C |
正規SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C5=CSC(=N5)NC6=CC=CC=C6)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1R,2R,4S,5R,6S)-4-methyl-7-methylidenetricyclo[4.3.2.01,5]undecane-2,5-diol](/img/structure/B13791931.png)
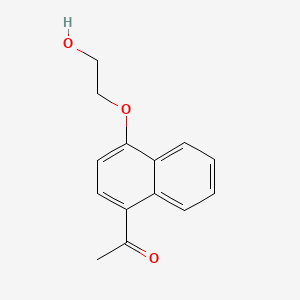
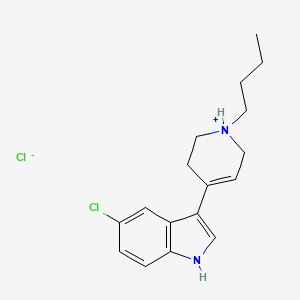
![carbanide;chloroiridium(2+);4-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]benzene-5-ide-1-carbonitrile;1,2,3,4,5-pentamethylcyclopentane](/img/structure/B13791950.png)
